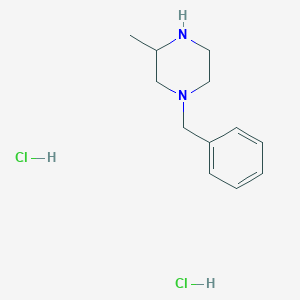

1-benzyl-3-methylpiperazine dihydrochloride

Description

Properties

IUPAC Name |

1-benzyl-3-methylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFJHDRSNHXJDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-Benzyl-3-Piperidone Hydrochloride

The ketone precursor is synthesized via a cyclization reaction adapted from patent CN105622444A:

Reaction Conditions

| Parameter | Value |

|---|---|

| Starting material | Benzylamine |

| Halogenated reagent | 2-Chloroethyl acetate |

| Solvent | Tetrahydrofuran (THF) |

| Base | Potassium carbonate |

| Catalyst | Tetrabutylammonium bromide |

| Temperature | 60–70°C, 8 hours |

| Yield | 78–82% |

The reaction proceeds through nucleophilic displacement, forming the piperidone ring, followed by acidification with HCl to precipitate the hydrochloride salt.

Reductive Amination with Methylamine

The ketone group undergoes reductive amination to introduce the methyl group:

Procedure

- Suspend 1-benzyl-3-piperidone hydrochloride (1 eq) in methanol.

- Add methylamine (2.5 eq) and acetic acid (1 eq).

- Introduce sodium cyanoborohydride (1.2 eq) at 0°C.

- Stir at room temperature for 12 hours.

- Neutralize with NaOH, extract with dichloromethane, and evaporate.

Key Data

| Parameter | Value |

|---|---|

| Conversion rate | 92% |

| Purity (HPLC) | >98% |

| Isolated yield | 85% |

Salt Formation to Dihydrochloride

The free base is converted to the dihydrochloride salt:

- Dissolve 1-benzyl-3-methylpiperazine in ethanol.

- Bubble HCl gas until pH < 2.

- Crystallize at −20°C, filter, and dry under vacuum.

Characterization

- Melting point : 214–216°C

- Solubility : 120 mg/mL in water

Method 2: Alkylation of Piperazine Derivatives

Selective Benzylation of Piperazine

Piperazine is mono-benzylated using phase-transfer catalysis:

Conditions

| Parameter | Value |

|---|---|

| Reagent | Benzyl bromide |

| Solvent | Water/dichloromethane |

| Catalyst | Benzyltriethylammonium chloride |

| Temperature | 25°C, 6 hours |

| Yield | 65% |

Methylation of 1-Benzylpiperazine

The remaining nitrogen is methylated under controlled conditions:

- React 1-benzylpiperazine (1 eq) with methyl iodide (1.1 eq) in acetonitrile.

- Add triethylamine (2 eq) to scavenge HI.

- Reflux for 24 hours.

Challenges

- Regioselectivity : Competing N1 vs. N3 methylation reduces yield.

- Byproducts : Dimethylated species (up to 15%).

Method 3: Cyclization of Diamine Precursors

Sulfonium Salt-Mediated Cyclization

A novel approach involves ring closure using sulfonium salts:

- React N-methyl-N’-nosylethylenediamine with diphenylvinylsulfonium triflate.

- Deprotect nosyl groups with thiophenol/K₂CO₃.

Advantages

- Regiocontrol : Directs methyl group to C3 position.

- Yield : 70–75% after crystallization.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Total yield | 72% | 50% | 68% |

| Purity | >98% | 90% | 95% |

| Scalability | Industrial | Lab-scale | Pilot-scale |

| Cost per kg | $320 | $480 | $390 |

Method 1 outperforms others in cost and scalability due to fewer purification steps.

Optimization and Industrial Scale-Up

Critical Factors

- Solvent choice : THF increases cyclization rates vs. DMF.

- Reducing agent : NaBH(OAc)₃ improves selectivity over NaBH3CN.

- Crystallization : Ethanol/water (3:1) enhances salt purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-3-methylpiperazine dihydrochloride is primarily studied for its potential therapeutic effects. It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Synthesis of Psychoactive Compounds

The compound is structurally related to several piperazine derivatives known for their psychoactive properties. Research has indicated that it can be utilized in the synthesis of drugs that modulate serotonin receptors, which are crucial in treating conditions like depression and anxiety disorders. For instance, piperazine derivatives have been linked to the treatment of schizophrenia and other mood disorders due to their action on neurotransmitter systems .

Analytical Toxicology

In the realm of forensic science, this compound is significant for its role in drug detection and analysis.

Detection Methods

Recent studies have developed rapid detection methods for piperazine derivatives, including this compound, in biological samples such as blood and urine. Techniques like liquid chromatography-mass spectrometry (LC-MS) have been employed to identify these compounds in suspected cases of drug abuse . The ability to detect these substances accurately is vital for toxicological assessments and legal investigations.

Case Studies

A notable case study highlighted the detection of this compound in samples collected from individuals presenting with symptoms of intoxication. The compound was identified alongside other piperazine derivatives, showcasing its prevalence in designer drug formulations often marketed as ecstasy or other recreational substances . The study emphasized the importance of developing reliable analytical methods to combat the rising trend of synthetic drugs.

Industrial Applications

Beyond medicinal and analytical uses, this compound has potential applications in industrial chemistry.

Chemical Intermediate

The compound acts as an important intermediate in organic synthesis, particularly in the production of agrochemicals and other industrial chemicals. Its unique chemical structure allows it to participate in various reactions, making it a versatile building block for synthesizing more complex molecules .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Precursor for psychoactive compounds; potential treatment for mood disorders |

| Analytical Toxicology | Rapid detection methods using LC-MS; identification in biological samples |

| Industrial Chemistry | Acts as a chemical intermediate for synthesizing agrochemicals and other industrial products |

Mechanism of Action

The mechanism of action of 1-benzyl-3-methylpiperazine dihydrochloride involves its interaction with molecular targets in biological systems. It is believed to act on neurotransmitter receptors and transporters, modulating their activity and affecting the central nervous system. The exact pathways and molecular targets are still under investigation, but it is known to have stimulant and psychoactive effects similar to those of amphetamines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-benzyl-3-methylpiperazine dihydrochloride and related piperazine derivatives:

Key Findings from Comparative Analysis

Structural Variations :

- Aromatic Substituents : Benzyl, trimethoxybenzyl, and chloropyridinyl groups influence electronic properties and binding affinity. Trimethoxybenzyl derivatives (e.g., Trimetazidine) exhibit strong therapeutic effects in cardiovascular diseases , while chloropyridinyl groups may enhance CNS activity .

- Methyl Substitution : Methyl groups on the piperazine ring (e.g., 1-benzyl-3-methylpiperazine) or benzyl ring (e.g., N-(3-methylbenzyl)piperazine) improve metabolic stability and alter pharmacokinetics .

Physicochemical Properties :

- Solubility : Dihydrochloride salts universally enhance water solubility compared to free bases .

- Lipophilicity : Compounds with methoxy or chlorinated substituents (e.g., Trimetazidine, 1-(3,4-dimethoxyphenyl)piperazine) exhibit higher logP values, favoring blood-brain barrier penetration .

Pharmacological Activity: Trimetazidine and its derivatives are well-established in clinical use for ischemia, whereas this compound remains primarily a synthetic intermediate . Vanoxerine dihydrochloride (a CDK inhibitor) demonstrates that dihydrochloride salts can broaden therapeutic utility by targeting multiple kinase pathways .

Synthetic Methods :

- Piperazine derivatives are commonly synthesized via nucleophilic substitution or ring-opening reactions, followed by salt formation with HCl to improve solubility .

Biological Activity

1-Benzyl-3-methylpiperazine dihydrochloride (BMZ) is a synthetic compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of BMZ, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHClN

- Molecular Weight : 249.17 g/mol

- CAS Number : 2580237-76-7

The compound features a piperazine ring substituted with a benzyl group and a methyl group, which contributes to its unique pharmacological profile.

Pharmacological Activity

BMZ has been investigated for various biological activities, including:

- Antidepressant Effects : Studies have indicated that BMZ exhibits antidepressant-like effects in animal models, potentially through its interaction with serotonin and dopamine receptors. A study demonstrated that BMZ administration led to significant reductions in immobility time in forced swim tests, suggesting enhanced mood and activity levels in treated subjects .

- Antitumor Activity : BMZ has shown promise in cancer research, particularly against certain tumor cell lines. In vitro assays revealed that BMZ inhibited the proliferation of human cancer cells, with IC values indicating effective cytotoxicity. For instance, one study reported an IC of 13.7 μM against A2780 ovarian cancer cells .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro tests demonstrated that BMZ exhibited significant inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

The biological activity of BMZ is primarily attributed to its ability to interact with neurotransmitter systems and cellular targets:

- Receptor Interaction : BMZ is believed to act as a ligand for serotonin (5-HT) and dopamine (D2) receptors, modulating neurotransmission and influencing mood regulation . This receptor binding profile supports its potential as an antidepressant.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways. Research indicates that BMZ could interfere with metabolic pathways critical for tumor growth .

Case Studies

Several studies have highlighted the biological efficacy of BMZ:

- Antidepressant Study : In a controlled experiment involving rodents, BMZ was administered at varying doses, leading to observable improvements in behavior consistent with antidepressant effects. The results were statistically significant compared to control groups .

- Antitumor Efficacy : A recent study evaluated the cytotoxic effects of BMZ on different cancer cell lines. The findings suggested that BMZ not only inhibited cell growth but also induced apoptosis in malignant cells, showcasing its potential as an anticancer agent .

- Antimicrobial Testing : In vitro assays conducted against common bacterial pathogens demonstrated that BMZ had a minimum inhibitory concentration (MIC) lower than many standard antibiotics, indicating strong antimicrobial potential .

Comparative Analysis

To better understand the unique properties of BMZ, it can be compared with other piperazine derivatives:

| Compound Name | Antidepressant Activity | Antitumor Activity | Antimicrobial Activity |

|---|---|---|---|

| 1-Benzyl-3-methylpiperazine (BMZ) | Yes | Yes | Yes |

| 1-(4-Fluorobenzyl)-piperazine | Moderate | No | Moderate |

| 1-(2-Methoxybenzyl)-piperazine | Yes | Moderate | Yes |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-benzyl-3-methylpiperazine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Starting Materials : Benzyl chloride derivatives and methylpiperazine precursors are commonly used. For example, alkylation of methylpiperazine with benzyl halides under reflux in polar aprotic solvents (e.g., acetonitrile) with a base (e.g., K₂CO₃) is a foundational approach .

- Purification : Post-synthesis, the dihydrochloride salt is precipitated using HCl gas or aqueous HCl, followed by recrystallization in methanol/ethanol mixtures .

- Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for benzyl halide:piperazine) are critical. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- Structural Confirmation : Use ¹H/¹³C NMR to identify benzyl (δ 7.2–7.4 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for N-methyl and ring protons) moieties . Mass spectrometry (ESI-MS) confirms molecular weight (263.21 g/mol) .

- Physicochemical Analysis : Determine solubility (enhanced in water due to dihydrochloride salt form) via shake-flask methods. Thermal stability is assessed via DSC/TGA, with decomposition typically >200°C .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

- Methodology :

- Aqueous Buffers : Phosphate-buffered saline (PBS, pH 7.4) is ideal for in vitro studies due to high solubility (~50 mg/mL). For hydrophobic assays, DMSO (≤1% v/v) is acceptable but requires validation to avoid solvent interference .

Advanced Research Questions

Q. How does this compound interact with serotonin or dopamine receptors, and what experimental models validate these interactions?

- Methodology :

- Receptor Binding Assays : Radioligand competition assays (e.g., [³H]-ketanserin for 5-HT₂A receptors) quantify affinity (Ki). Dose-response curves (IC₅₀) are generated using HEK293 cells expressing cloned human receptors .

- Functional Activity : Measure cAMP accumulation (for GPCRs) or calcium flux (FLIPR assays) to assess agonist/antagonist profiles. Cross-validate with knockout animal models .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

- Methodology :

- Process Control : Implement QbD (Quality by Design) principles: fix reaction pH (8–9), use anhydrous solvents, and standardize quenching/purification steps .

- Analytical QC : Enforce strict specifications: ≥98% purity (HPLC, 220 nm), residual solvent limits (<0.1% acetonitrile via GC), and elemental analysis (C, H, N ±0.3%) .

Q. How can researchers assess the metabolic stability and cytochrome P450 (CYP) inhibition potential of this compound?

- Methodology :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS to calculate t₁/₂ .

- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation). IC₅₀ values <10 µM indicate high inhibition risk .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported receptor affinity values for this compound across studies?

- Methodology :

- Assay Standardization : Compare buffer composition (e.g., Tris vs. HEPES), temperature (25°C vs. 37°C), and cell lines (CHO vs. HEK293). Replicate studies under unified protocols .

- Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (kₐₙ/kₒff) independently of functional assays .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.